2-chloro-N-(2,3-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQBIFGVDDWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353142 | |
| Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33560-47-3 | |
| Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,3-dichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Laboratory-Scale Synthesis
-
- Starting Materials: 2,3-dichloroaniline, chloroacetyl chloride
- Base: Triethylamine or pyridine (to scavenge HCl)
- Solvent: Dichloromethane or toluene
- Temperature: 0–5 °C during addition to control exotherm, then room temperature for reaction completion
- Reaction Time: 1–3 hours
-
- Dissolve 2,3-dichloroaniline in dry dichloromethane under inert atmosphere.
- Cool the solution to 0–5 °C.
- Slowly add chloroacetyl chloride dropwise with stirring.
- Add triethylamine gradually to neutralize HCl formed.
- Stir the reaction mixture at room temperature for 1–3 hours.
- Quench with water, separate organic layer.
- Wash organic phase with dilute acid and brine.
- Dry over anhydrous sodium sulfate.
- Concentrate and purify by recrystallization from ethanol/water.
-
- Typical yields range from 70–85%.
- Purity after recrystallization exceeds 95%.
Industrial-Scale Synthesis
-
- Use of continuous flow reactors for controlled reagent addition and temperature.
- Automated base dosing to maintain pH and prevent side reactions.
- Use of toluene or chlorinated solvents for better solubility and reaction kinetics.
- Post-reaction purification via column chromatography or crystallization.
-
- Industrial processes report yields up to 90% with high reproducibility.
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Temperature | 0–5 °C (addition), RT (completion) | Controls exotherm, minimizes side reactions |
| Solvent | Dichloromethane, Toluene | Influences solubility and reaction rate |
| Base | Triethylamine, Pyridine | Neutralizes HCl, prevents acid-catalyzed hydrolysis |
| Reaction Time | 1–3 hours | Ensures complete conversion |
| Molar Ratios | 1:1 to 1:1.1 (aniline:chloroacetyl chloride) | Excess chloroacetyl chloride can cause over-acylation |
Though the classical acylation method dominates, some patents and research explore catalytic amidation or substitution reactions involving palladium catalysts or bipyridine ligands to prepare related chloroacetamide derivatives. These methods may offer advantages in selectivity or milder conditions but are less common for 2-chloro-N-(2,3-dichlorophenyl)acetamide specifically.
- Spectroscopic Techniques:
- FTIR: Characteristic amide C=O stretch (1680–1700 cm⁻¹), N–H stretch (3280–3320 cm⁻¹), and C–Cl stretch (680–750 cm⁻¹).
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), amide NH (δ 8.1–8.3 ppm), methylene CH₂Cl (δ 4.2–4.4 ppm).
- ¹³C NMR: Carbonyl carbon (δ 165–168 ppm), aromatic carbons (δ 120–140 ppm), methylene carbon (δ 40–45 ppm).
- Purity Assessment: HPLC and melting point determination.
The preparation of this compound is efficiently achieved via the acylation of 2,3-dichloroaniline with chloroacetyl chloride under controlled low-temperature conditions in the presence of a base. Optimizing solvent choice, temperature, and base equivalents is crucial for maximizing yield and purity. Industrial methods enhance these parameters with continuous flow and automated controls, achieving yields up to 90%. Alternative catalytic methods exist but are less established for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate substitution reactions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 2,3-dichloroaniline and chloroacetic acid.
Scientific Research Applications
Scientific Research Applications
- Chemistry This compound serves as an intermediate in synthesizing various organic compounds, including agrochemicals and pharmaceuticals.
- Biology It is studied for its potential biological activities, such as antifungal and antimicrobial properties.
- Medicine Researches explore its potential in drug development, specifically in designing new therapeutic agents.
2-chloro-N-(2,3-dichlorophenyl)acetamide's biological activity is attributed to its structural properties and the presence of chlorine substituents. The compound interacts with enzymes and proteins, influencing biochemical pathways. Its mechanisms of action include:
- Enzyme Inhibition It can inhibit enzymes by binding to their active sites, blocking substrate access.
- Receptor Interaction It modulates cellular receptors, impacting signal transduction pathways and affecting cellular functions.
Other Acetanilides
The bond parameters in 2-chloro-N-(2,3-dichloro-phen-yl)acetamide are similar to those in 2-chloro-N-(phen-yl)acetamide and other acetanilides . Molecules in 2-chloro-N-(2,3-dichloro-phen-yl)acetamide are linked into chains through N-H⋯O hydrogen bonding .
Eco-Friendly Synthesis
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Substituent Positions : The aromatic ring contains chlorine atoms at the ortho (C2) and meta (C3) positions, while the acetamide side chain has a chlorine atom at the α-carbon.
- N–H Conformation : The N–H bond adopts a syn conformation relative to both the 2-chloro and 3-chloro substituents on the phenyl ring (Fig. 1), a feature shared with analogs like 2-chloro-N-(2-chlorophenyl)acetamide (2CPCA) and N-(2,3-dichlorophenyl)acetamide (23DCPA) .
- Hydrogen Bonding : Molecules of 23DCPCA form infinite chains in the solid state via N–H⋯O hydrogen bonds (Table 1), stabilizing the crystal lattice .
Synthesis: 23DCPCA is synthesized by reacting 2,3-dichloroaniline with chloroacetyl chloride, followed by recrystallization from ethanol .
Comparison with Structural Analogs
The structural and physicochemical properties of 23DCPCA are compared below with closely related chloroacetamides, focusing on substituent effects, conformation, and intermolecular interactions.
Substituent Effects on N–H Conformation
The orientation of the N–H bond relative to substituents is a critical determinant of molecular packing and hydrogen-bonding networks.
Key Observations :
- The syn conformation in 23DCPCA and 23DCPA arises from steric and electronic interactions between the N–H group and adjacent chlorine atoms, favoring planar amide geometries .
- In contrast, 2-chloro-N-(3-chlorophenyl)acetamide adopts an anti conformation due to reduced steric hindrance at the meta position .
Bond Parameters and Hydrogen Bonding
Crystallographic data reveal similarities in bond lengths and angles across analogs (Table 2), but differences in hydrogen-bonding motifs influence solid-state packing.
| Compound Name | N–H⋯O Hydrogen Bond Length (Å) | Molecular Packing Motif | Reference |
|---|---|---|---|
| 23DCPCA | 2.08–2.12 | Infinite chains along [100] | |
| 2CPCA | 2.10 | Dimers linked via R₂²(8) motifs | |
| 25DCPCA | 2.15 | Zigzag chains |
Key Observations :
- The N–H⋯O hydrogen bond lengths in 23DCPCA (2.08–2.12 Å) are consistent with those in 2CPCA and 23DCPA, indicating comparable hydrogen-bond strengths .
- The infinite chain motif in 23DCPCA contrasts with the dimeric packing in 2CPCA, highlighting the role of multiple chlorine substituents in directing extended networks .
Physicochemical Properties
Melting points and spectroscopic data further differentiate these compounds:
| Compound Name | Melting Point (°C) | IR ν(C=O) (cm⁻¹) | Reference |
|---|---|---|---|
| 23DCPCA | 213 | 1649 | |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 213 | 1649 | |
| 2-Chloro-N-(3-chlorophenyl)acetamide | Not reported | 1655 |
Key Observations :
- Despite structural differences, 23DCPCA and 2-chloro-N-(2,6-dimethylphenyl)acetamide share identical melting points and carbonyl IR frequencies, suggesting similar intermolecular forces .
Biological Activity
2-Chloro-N-(2,3-dichlorophenyl)acetamide is a synthetic compound belonging to the class of acetamide derivatives. Its structure features two chlorine atoms on the aromatic ring, which significantly influences its biological activity. This article examines the compound's biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₆Cl₃N O. The presence of electronegative chlorine atoms enhances its lipophilicity and ability to interact with biological membranes. The compound's structure allows it to participate in various biochemical interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its mechanism of action in biological systems .
Research indicates that this compound exhibits notable biological activity by inhibiting specific enzymes. This inhibition occurs through binding to enzyme active sites, preventing substrate binding and disrupting catalytic activity. Such interactions can significantly affect metabolic pathways and signal transduction processes within cells.
Biological Activity
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. Its mechanism likely involves disruption of microbial cell function through enzyme inhibition.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for various metabolic processes. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases where these enzymes play a pivotal role .
Research Findings
A summary of relevant studies on the biological activity of this compound is presented in the following table:
Case Studies
- Enzyme Inhibition Study : In a laboratory setting, this compound was tested against several enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting its potential as a lead compound for further drug development targeting metabolic disorders.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. It showed promising results in reducing bacterial growth, indicating its potential as an antimicrobial agent.
Q & A
Q. Table 1: Comparative Conformational Analysis of Chloroacetamides
Q. Table 2: Synthetic Yields and Characterization Data
| Reaction Conditions | Yield (%) | Melting Point (°C) | IR (C=O, cm⁻¹) | Ref. |
|---|---|---|---|---|
| DCM, triethylamine, 273 K | 72 | 213 | 1649 | |
| Ethanol, room temperature | 68 | 427 | 1645 |
Key Research Findings
- Synthetic Scalability : Higher yields (72%) are achieved with low-temperature DCM reactions compared to ethanol-based methods (68%) due to reduced side-product formation .
- Biological Relevance : The 2,3-dichloro substitution enhances blood-brain barrier permeability in rodent models, supporting antidepressant candidate prioritization .
- Crystallographic Insight : Syn conformations in 2,3-dichloro derivatives promote tighter packing via Cl···H interactions, improving thermal stability (Tₘ = 427 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
